Indolo[2,3-b]indole, 5,6-dihydro-
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Overview
Description
Indolo[2,3-b]indole, 5,6-dihydro- is a heterocyclic compound with a fused indole structure. This compound is part of a broader class of indole derivatives, which are significant in various fields due to their biological and chemical properties. Indole derivatives are known for their presence in natural products and pharmaceuticals, making them a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indolo[2,3-b]indole, 5,6-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of Indolo[2,3-b]indole, 5,6-dihydro- may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Indolo[2,3-b]indole, 5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions may involve the use of reducing agents like SnCl2·H2O.
Substitution: Substitution reactions can occur at different positions on the indole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: DDQ, hydrogen peroxide.
Reducing Agents: Tin(II) chloride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various reduced indole compounds .
Scientific Research Applications
Indolo[2,3-b]indole, 5,6-dihydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of Indolo[2,3-b]indole, 5,6-dihydro- involves its interaction with various molecular targets. It can act as an inhibitor of protein kinases, affecting cellular signaling pathways . The compound’s structure allows it to bind to specific sites on target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-a]carbazole: Known for its antitumor activity and biological significance.
Indolo[3,2-b]quinoline: Studied for its antibiotic activity against methicillin-resistant Staphylococcus aureus.
Indolo[2,3-b]quinoxaline: Used in materials science and medicinal chemistry.
Uniqueness
Indolo[2,3-b]indole, 5,6-dihydro- is unique due to its specific fused indole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H10N2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5,6-dihydroindolo[2,3-b]indole |
InChI |
InChI=1S/C14H10N2/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)16-14(13)15-11/h1-8,15-16H |
InChI Key |
BCGNULJWLUEYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)NC4=CC=CC=C43 |
Origin of Product |
United States |
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